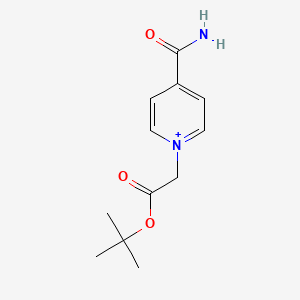
1-(2-Tert-butoxy-2-oxoethyl)-4-carbamoylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM is an organic compound with a complex structure It is characterized by the presence of a tert-butoxy group, an oxoethyl group, and a carbamoylpyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM typically involves multiple steps. One common method includes the reaction of tert-butyl alcohol with an appropriate pyridine derivative under acidic conditions to form the tert-butoxy group. The oxoethyl group is introduced through a subsequent reaction with an oxoethylating agent. The final step involves the formation of the carbamoylpyridinium ion through a reaction with a carbamoylating agent.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interactions. The oxoethyl group can participate in hydrogen bonding and other interactions, while the carbamoylpyridinium ion can engage in ionic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Sodium tert-butoxide: Similar in reactivity to potassium tert-butoxide.
tert-Butyl ethers: Used as oxygenated additives for motor gasoline.
Uniqueness
1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H17N2O3+ |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
tert-butyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-10(15)8-14-6-4-9(5-7-14)11(13)16/h4-7H,8H2,1-3H3,(H-,13,16)/p+1 |
InChI Key |
YUBDHGDFDQOGOJ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)OC(=O)C[N+]1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


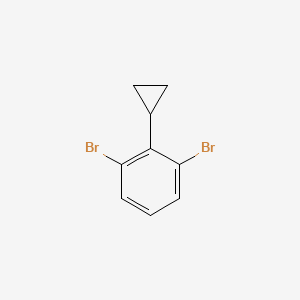
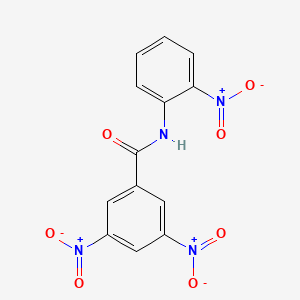
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15045555.png)


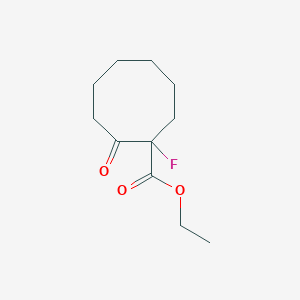
![3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15045572.png)
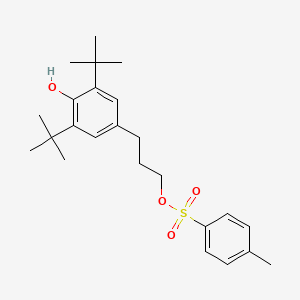
![5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B15045579.png)
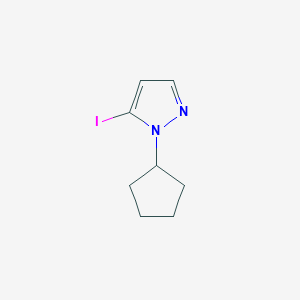

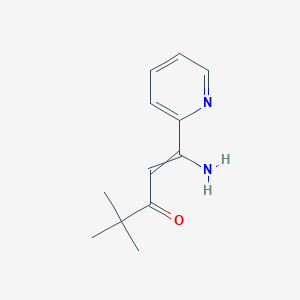
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15045597.png)
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15045600.png)
